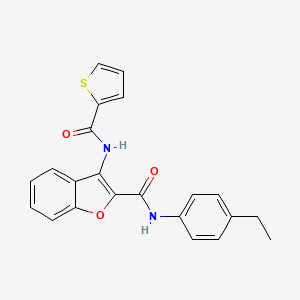

![molecular formula C17H20N2OS2 B2458309 2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-67-5](/img/structure/B2458309.png)

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

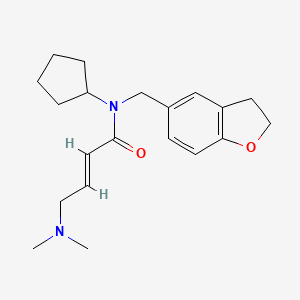

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, also known as BTP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BTP is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structure, which is a common motif found in many biologically active molecules.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Synthetic Routes : A study by Davoodnia et al. (2009) explores a new route for synthesizing 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally similar to the compound of interest. This process involves heterocyclization followed by air oxidation, demonstrating the versatility in synthesizing thieno pyrimidinone derivatives (Davoodnia et al., 2009).

Antimalarial Scaffold Exploration : Mustière et al. (2021) investigated a dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one compound, highlighting its potential as a new antimalarial series. This research signifies the exploration of thieno pyrimidinone scaffolds for developing novel antimalarial agents (Mustière, P. Vanelle, & N. Primas, 2021).

Potential Applications

Antitumor and Antifolate Activities : Gangjee et al. (2008) synthesized compounds based on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, showing potent dual inhibitory activities against human thymidylate synthase and dihydrofolate reductase. These compounds represent a class of potential antitumor agents by targeting key enzymes involved in nucleotide synthesis (Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).

Green Chemistry Approaches : Mohsenimehr et al. (2014) introduced a solvent-free, nanocatalyst-assisted method for synthesizing pyrido[2,3-d]pyrimidine derivatives. This environmentally friendly approach emphasizes the significance of green chemistry in the development of pharmaceuticals (Mohsenimehr, M. Mamaghani, F. Shirini, M. Sheykhan, & Fatemeh Azimian Moghaddam, 2014).

Propriétés

IUPAC Name |

2-butan-2-ylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c1-4-12(3)22-17-18-14-9-10-21-15(14)16(20)19(17)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIDFDGGXNCJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)

![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2458234.png)

![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B2458235.png)

![4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2458241.png)

![N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2458242.png)